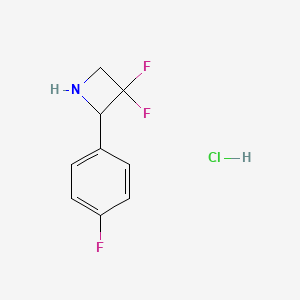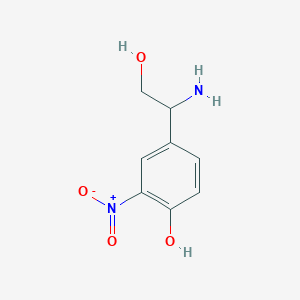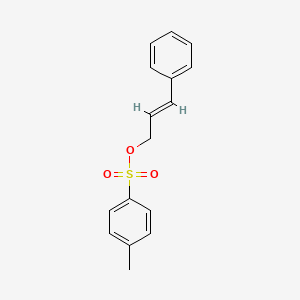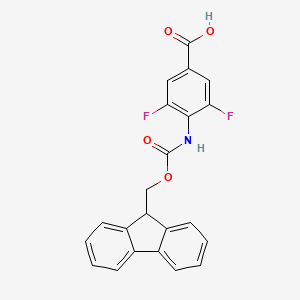aminedihydrochloride](/img/structure/B13571104.png)
[(6-Bromopyridin-2-yl)methyl](methyl)aminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromopyridin-2-yl)methylaminedihydrochloride is a chemical compound that features a brominated pyridine ring attached to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromopyridin-2-yl)methylaminedihydrochloride typically involves the bromination of pyridine derivatives followed by the introduction of the methylamine group. One common method includes:
Bromination of Pyridine: Pyridine is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 6-bromopyridine.
Formation of the Methylamine Derivative: The 6-bromopyridine is then reacted with formaldehyde and methylamine under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This often includes continuous flow reactions and the use of automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the pyridine ring can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).
Major Products
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Pyridine N-oxides.
Reduction: Dehalogenated pyridine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (6-Bromopyridin-2-yl)methylaminedihydrochloride is used as a building block for the synthesis of more complex molecules. Its bromine atom allows for further functionalization through various substitution reactions.
Biology
This compound can be used in the development of biologically active molecules, including potential pharmaceuticals. Its structure allows for modifications that can lead to compounds with specific biological activities.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. They may act as inhibitors or modulators of specific biological pathways.
Industry
In the chemical industry, this compound is used in the synthesis of specialty chemicals and intermediates for various applications, including agrochemicals and materials science.
Mechanism of Action
The mechanism of action of (6-Bromopyridin-2-yl)methylaminedihydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyridine ring can participate in binding interactions, while the methylamine group can influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
6-Bromopyridine: A simpler brominated pyridine without the methylamine group.
2-Bromopyridine: Another brominated pyridine isomer.
(2-Bromopyridin-3-yl)methylamine: A positional isomer with the bromine atom at a different position on the pyridine ring.
Uniqueness
(6-Bromopyridin-2-yl)methylaminedihydrochloride is unique due to the specific positioning of the bromine atom and the presence of the methylamine group. This combination allows for specific reactivity and interactions that are not possible with other isomers or simpler compounds.
This detailed overview provides a comprehensive understanding of (6-Bromopyridin-2-yl)methylaminedihydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C7H11BrCl2N2 |
|---|---|
Molecular Weight |
273.98 g/mol |
IUPAC Name |
1-(6-bromopyridin-2-yl)-N-methylmethanamine;dihydrochloride |
InChI |
InChI=1S/C7H9BrN2.2ClH/c1-9-5-6-3-2-4-7(8)10-6;;/h2-4,9H,5H2,1H3;2*1H |
InChI Key |
GDJLWQOKKUXMAC-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC(=CC=C1)Br.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


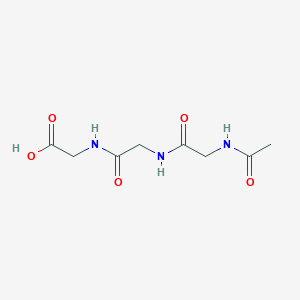
![Methyl({[1-(trifluoromethyl)cyclopropyl]methyl})aminehydrochloride](/img/structure/B13571024.png)
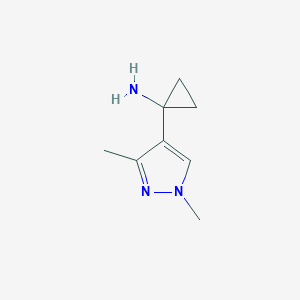
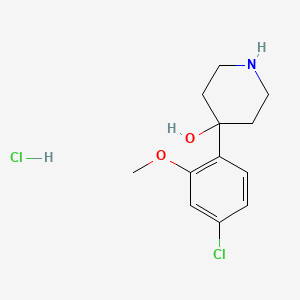
![1-[4-(2-Methoxyethoxy)phenyl]ethan-1-aminehydrochloride](/img/structure/B13571042.png)

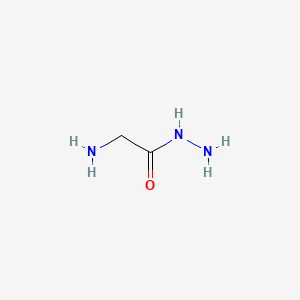

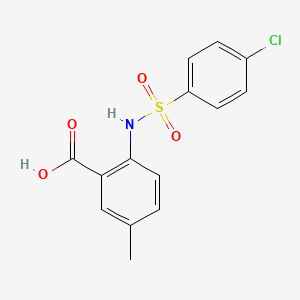
![rac-tert-butyl N-{[(1R,3S)-3-(aminomethyl)cyclohexyl]methyl}carbamate](/img/structure/B13571069.png)
